![molecular formula C24H41NO3 B12015095 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol is a synthetic organic compound characterized by its unique structure, which includes a phenolic group substituted with a nonylcarbonimidoyl and an octoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Nonylcarbonimidoyl Group: This step involves the reaction of nonylamine with a suitable carbonyl compound under acidic conditions to form the nonylcarbonimidoyl intermediate.
Hydroxylation: The intermediate is then treated with a hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group.
Substitution on Phenol: The final step involves the substitution of the hydroxy-nonylcarbonimidoyl group onto the phenolic ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nonylcarbonimidoyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-N-hydroxy-C-octylcarbonimidoyl]-5-octoxyphenol
- 2-[(E)-N-hydroxy-C-decylcarbonimidoyl]-5-octoxyphenol
- 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-octoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nonylcarbonimidoyl group provides hydrophobic interactions, while the octoxy group enhances solubility and stability. This combination makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C24H41NO3 |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol |
InChI |
InChI=1S/C24H41NO3/c1-3-5-7-9-11-12-14-16-23(25-27)22-18-17-21(20-24(22)26)28-19-15-13-10-8-6-4-2/h17-18,20,26-27H,3-16,19H2,1-2H3/b25-23+ |
Clave InChI |
UKRASVYZKQFYMZ-WJTDDFOZSA-N |
SMILES isomérico |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


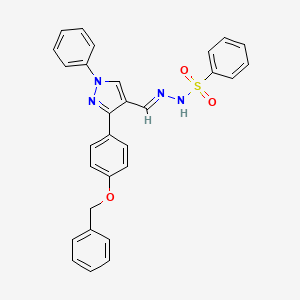
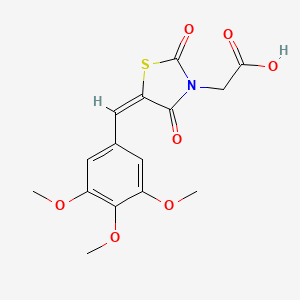
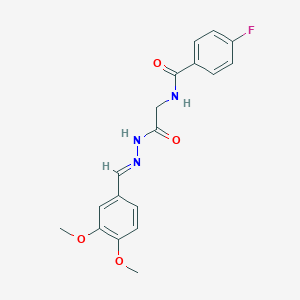
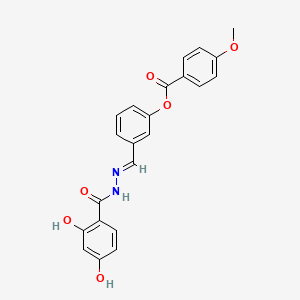
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
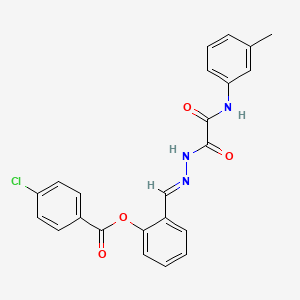

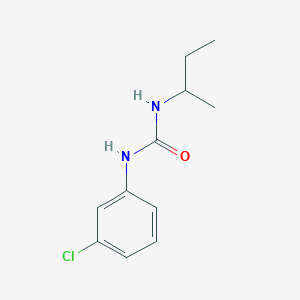
![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

